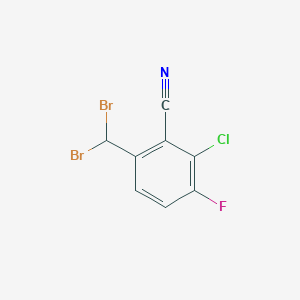

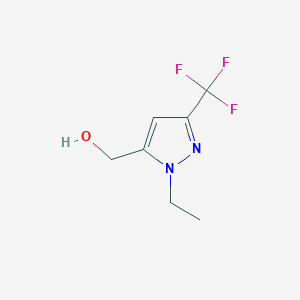

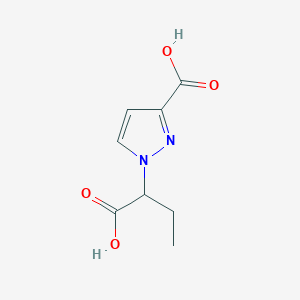

![molecular formula C7H3Cl2IN2 B1345051 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine CAS No. 1033463-27-2](/img/structure/B1345051.png)

6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine

Descripción general

Descripción

6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine is a halogenated heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are of significant interest due to their diverse range of biological activities and their utility in medicinal chemistry as building blocks for drug development.

Synthesis Analysis

The synthesis of halogenated imidazo[1,2-a]pyridines, such as 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine, can be achieved through various methods. One approach involves a regiocontrolled 6-endo-dig cyclization of 3-ethynylimidazo[1,2-a]pyridine-2-carbonitriles promoted by a Grignard reagent in the presence of iodine, leading to the synthesis of 4-iodoimidazo[1,2-a:4,5-c']dipyridines . Another method includes the chemoselective iodination of 6-substituted imidazo[1,2-a]pyridine under different substitution conditions, which allows for the synthesis of 3- and 8-iodoimidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structure of halogenated imidazo[1,2-a]pyridines can be characterized by single crystal X-ray diffraction analysis. This technique provides detailed information about the arrangement of atoms within the crystal and can be used to confirm the identity of the synthesized compounds .

Chemical Reactions Analysis

Halogenated imidazo[1,2-a]pyridines, such as those containing iodine, are versatile intermediates that can undergo various metal-catalyzed coupling reactions. For instance, the 4-iodo position of the synthesized compounds can react through Suzuki–Miyaura, Sonogashira, and other coupling reactions, or can be subjected to cyanation . These reactions expand the utility of the synthesized compounds by allowing for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated imidazo[1,2-a]pyridines are influenced by the presence and position of the halogen atoms. These properties can be studied using computational methods such as molecular electrostatic potential calculations to investigate chemoselectivity . Additionally, the physicochemical properties of these compounds can be evaluated through in silico and traditional techniques to establish their mimicry of other heterocyclic compounds, such as imidazo[1,2-a]pyrimidine .

Aplicaciones Científicas De Investigación

-

Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines

- Application Summary : This process involves the metal-free direct synthesis of imidazo[1,2-a]pyridines, which are crucial target products and key intermediates .

- Methods : The emphasis is given on the ecological impact of the methods and on the mechanistic aspects .

- Results : The procedures efficiently applied in the preparation of important drugs and promising drug candidates are also underlined .

-

Chemodivergent Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

- Application Summary : N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .

- Methods : The synthesis was achieved through different reaction conditions .

- Results : The results of this research led to the formation of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

-

Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives

- Application Summary : A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized and characterized .

- Methods : The methods involved the design, synthesis, and characterization of the compounds .

- Results : The results of this research led to the creation of a series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives .

-

Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents

- Application Summary : Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry. Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results : The compounds have shown promising results in the fight against MDR-TB and XDR-TB .

-

Chemodivergent Synthesis of N-(pyridin-2-yl)amides and 3-Bromoimidazo[1,2-a]pyridines

- Application Summary : This research involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .

- Methods : The synthesis was achieved through different reaction conditions .

- Results : The results of this research led to the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Direcciones Futuras

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to explore the synthesis and applications of these compounds .

Propiedades

IUPAC Name |

6,8-dichloro-3-iodoimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IN2/c8-4-1-5(9)7-11-2-6(10)12(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUPSXOQJZJCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=C(N2C=C1Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271627 | |

| Record name | 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine | |

CAS RN |

1033463-27-2 | |

| Record name | 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

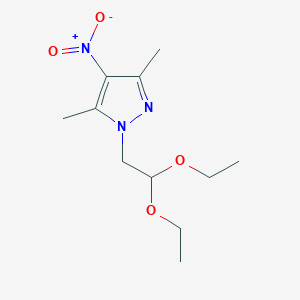

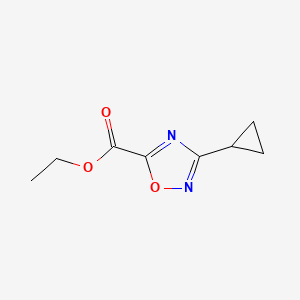

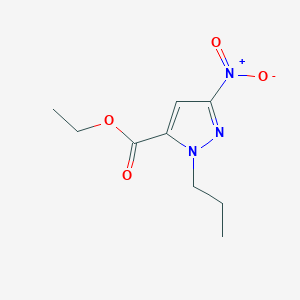

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)